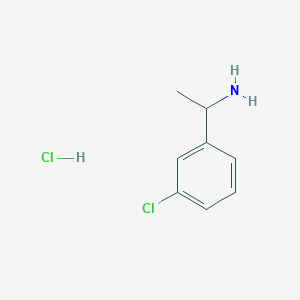

1-(3-Chlorophenyl)ethanamine, HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

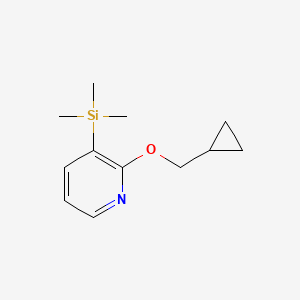

The molecular formula of 1-(3-Chlorophenyl)ethanamine, HCl is C8H11Cl2N . The molecular weight is 192.08 g/mol . The InChI code is 1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 192.08 g/mol. The density is 1.1±0.1 g/cm3 . The boiling point is 215.8±15.0 °C at 760 mmHg . The flash point is 91.9±8.4 °C .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

1-(3-Chlorophenyl)ethanamine, HCl has been studied for its role in the photocatalytic degradation of pollutants. Research has shown that titanium dioxide is an effective catalyst in degrading substances like DDT in the presence of simulated sunlight, leading to the production of CO2 and HCl as end products. This process involves hydroxyl radical attack on aromatic moieties, indicating potential applications in environmental remediation and pollution control (Borello et al., 1989).

Hydrolysis Studies

Studies on the hydrolysis of chlorinated compounds, including this compound, reveal insights into their reactivity. These studies measure hydrolysis rate constants in various conditions, helping to understand the environmental fate and degradation pathways of such compounds (Jeffers et al., 1989).

Antiamoebic Activity

Research in medicinal chemistry has explored the synthesis of chalcones bearing N-substituted ethanamine, including this compound, for antiamoebic activity. These compounds have been tested against strains of Entamoeba histolytica, showing promising results compared to standard drugs like metronidazole (Zaidi et al., 2015).

Multifunctional Biocide Applications

This compound has been used as a multifunctional biocide in cooling water systems. Its broad-spectrum activity against bacteria, fungi, and algae, combined with biofilm and corrosion inhibition properties, highlights its utility in industrial and environmental applications (Walter & Cooke, 1997).

Receptor Studies

The compound's structural similarity to aminoethyl ether groups of antihistamines has led to research exploring its potential as a receptor for histamine, different from known H1 and H2 receptors. This suggests its applicability in pharmacological research related to breast cancer cells (Brandes et al., 1985).

Environmental Exposure Studies

Studies have also focused on the environmental exposure of infants to compounds like this compound through breast milk. These studies aim to understand the trends in excretion of such compounds during lactation, which is crucial for assessing environmental and health impacts (Czaja et al., 1999).

Wirkmechanismus

- The primary target of 1-(3-Chlorophenyl)ethanamine hydrochloride is surface protein A in Neisseria meningitidis and annexin A3 in humans .

- Specifically, it impacts various phosphatidylcholine species (e.g., PC (14:0/14:0), PC (14:0/16:1), etc.) .

Target of Action

Biochemical Pathways

Action Environment

Safety and Hazards

1-(3-Chlorophenyl)ethanamine, HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(3-Chlorophenyl)ethanamine, HCl plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine . The interaction between this compound and MAO can lead to the inhibition of the enzyme, resulting in increased levels of these neurotransmitters in the synaptic cleft. Additionally, this compound may interact with various receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also impacts cell signaling pathways, such as the cAMP (cyclic adenosine monophosphate) pathway, which plays a crucial role in regulating cellular responses to external stimuli . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), inhibiting their function and leading to increased levels of neurotransmitters in the synaptic cleft . Additionally, this compound may act as an agonist or antagonist at specific receptor sites, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . In in vitro studies, the effects of this compound on cellular function can be observed within minutes to hours after administration, with long-term effects becoming apparent after repeated exposure . In in vivo studies, the compound’s effects on cellular function and behavior can persist for several hours to days, depending on the dosage and administration route.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance neurotransmitter release and improve cognitive function . At higher doses, it may induce toxic or adverse effects, such as neurotoxicity, behavioral changes, and alterations in physiological parameters . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic benefits without causing significant adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with monoamine oxidase (MAO) and other enzymes responsible for the metabolism of neurotransmitters . This compound can influence metabolic flux and alter the levels of metabolites, such as serotonin, dopamine, and norepinephrine . Additionally, this compound may interact with cofactors, such as NADH and FADH2, which are essential for enzymatic reactions in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by monoamine transporters, such as SERT, DAT, and NET, which facilitate its entry into neuronal cells . Once inside the cells, this compound can interact with intracellular binding proteins and transporters, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the synaptic vesicles in neuronal cells . The activity and function of this compound can be modulated by its localization, as it may interact with specific biomolecules and participate in localized signaling events . Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular distribution and activity of this compound.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39959-69-8 |

Source

|

| Record name | Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)

![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)